Icariin-II;Icariside-II

Catalog No.
S13930069
CAS No.
M.F
C27H30O10
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icariin-II;Icariside-II

Product Name

Icariin-II;Icariside-II

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3

InChI Key

NGMYNFJANBHLKA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Description

Icariin-II;Icariside-II is a natural product found in Epimedium brevicornu, Epimedium pubescens, and other organisms with data available.

Icariin-II, also known as Icariside-II, is a flavonoid glycoside derived from icariin, a major active compound found in the traditional Chinese herb Epimedium. Icariside-II is characterized by its unique structure, which lacks a glucose moiety at the C-7 position, distinguishing it from its precursor, icariin. This modification enhances its bioactivity and absorption in biological systems. Icariside-II is recognized for its various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, making it a subject of extensive research in medicinal chemistry and pharmacology.

Icariside-II can be synthesized through enzymatic hydrolysis of icariin. The hydrolysis process involves the cleavage of the C-3-O-rhamnopyranoside and C-7-O-glucopyranoside moieties of icariin. This reaction is typically catalyzed by β-glucosidase enzymes derived from microbial sources such as Trichoderma viride. Under optimal conditions (pH 4.0 and temperature around 41°C), conversion rates of icariin to Icariside-II can exceed 95% within one hour .

Icariside-II exhibits a range of biological activities:

  • Anticancer Effects: It induces apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies have shown that it can inhibit proliferation and metastasis in cancers such as prostate, liver, and melanoma .
  • Neuroprotective Properties: Research indicates that Icariside-II may alleviate proteotoxic stress associated with neurodegenerative diseases by enhancing the expression of protective genes in model organisms like Caenorhabditis elegans .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation through various pathways, including modulation of cytokine production and inhibition of inflammatory mediators .

The primary method for synthesizing Icariside-II involves enzymatic hydrolysis of icariin. This process can be optimized by adjusting factors such as enzyme concentration, pH, temperature, and reaction time to maximize yield:

  • Enzymatic Hydrolysis: Utilizing crude β-glucosidase from Trichoderma viride.
  • Optimization Parameters:
    • pH: Optimal pH around 4.0.
    • Temperature: Typically around 41°C.
    • Enzyme Concentration: Effective concentrations can vary but are often around 9.8 U/mL.
    • Icariin Concentration: Initial concentrations around 1.0 mg/mL are common.

This method allows for a high conversion efficiency while maintaining the integrity of the active compounds .

Icariside-II has several potential applications:

  • Pharmaceutical Development: Its anticancer properties make it a candidate for developing new cancer therapies.
  • Nutraceuticals: Due to its health benefits, it is being explored for inclusion in dietary supplements aimed at enhancing longevity and healthspan.
  • Cosmetic Industry: Its anti-inflammatory and protective effects could be harnessed in skincare products.

Studies on Icariside-II have indicated significant interactions with various biological pathways:

  • Insulin/IGF-1 Pathway: It has been shown to extend healthspan in model organisms via modulation of this pathway .
  • Caspase Pathway: Induction of apoptosis in cancer cells is mediated through activation of caspases and modulation of BCL-2 family proteins .
  • Cell Cycle Regulation: Icariside-II influences cell cycle progression by regulating cyclins and cyclin-dependent kinases, particularly inducing G0/G1 phase arrest in cancer cells .

Icariside-II shares structural similarities with several other flavonoids and glycosides derived from Epimedium or related plants. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
IcariinContains C-7-O-glucosePrecursor to Icariside-II; less bioactive
Icariside-IContains C-3-O-rhamnoseIntermediate metabolite; lower potency than Icariside-II
IcaritinAglycone formMore potent than icariin but less stable
3,7-bis(2-hydroxyethyl) IcaritinModified structureExhibits similar PDE5 inhibition properties

Icariside-II's unique lack of the glucose group at C-7 contributes to its enhanced bioactivity compared to these similar compounds, making it a focal point for research into therapeutic applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

514.18389715 g/mol

Monoisotopic Mass

514.18389715 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

Explore Compound Types